molecular formula C15H8Br2INO2 B1684324 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone CAS No. 220904-83-6

5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone

Cat. No. B1684324
M. Wt: 520.94 g/mol
InChI Key: LMXYVLFTZRPNRV-KMKOMSMNSA-N
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Description

“5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is a synthetic compound . It has been studied for its neuroprotective effects in vitro and in animal models of neurodegeneration .


Molecular Structure Analysis

The molecular formula of “5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone” is C15H8Br2INO2 . The structure includes an indolinone core with a methylene bridge connecting to a 3,5-dibromo-4-hydroxyphenyl group .

Scientific Research Applications

Neuroprotective Potential

Research on the structural analogs of the compound under discussion has revealed its neuroprotective capabilities. Balderamos et al. (2008) reported that similar compounds have shown promise in protecting neurons from degeneration, a critical aspect in treating neurodegenerative diseases. Their study synthesized novel analogs that exhibit high neuroprotective properties without the toxicity associated with similar compounds, indicating potential applications in developing treatments for neurodegenerative disorders (Balderamos et al., 2008).

Synthetic Applications

The compound has found applications in synthetic chemistry as well. Research by Shi et al. (2005) on 2-iodo-4-(phenylchalcogenyl)-1-butenes demonstrates the utility of related structures in synthesizing conjugated dienynes and trienyne compounds. This illustrates the compound's role in facilitating the development of complex organic molecules, which could have implications in pharmaceuticals, materials science, and chemical synthesis (Shi, Liu, & Tang, 2005).

Photoluminescent Properties and Solar Cell Applications

The structural and optical properties of composite polymer/fullerene films, incorporating similar molecular frameworks, have been explored for their use in organic solar cells. The research by Erb et al. (2005) indicates that adjusting the crystallinity of materials related to the compound can significantly enhance the efficiency of plastic solar cells. This highlights its potential application in improving renewable energy technologies (Erb et al., 2005).

Drug Stabilization and Enhancement of Bioavailability

Kinoshita et al. (2003) investigated the stabilization of amorphous forms of similar compounds by adsorption on silicate compounds, demonstrating a significant increase in solubility and bioavailability. Although the focus is not on drug usage per se, this research has implications for the formulation and delivery of pharmaceutical compounds, highlighting a method to enhance the efficacy of poorly water-soluble drugs (Kinoshita et al., 2003).

Tumor-Targeting Applications

Wang et al. (2007) developed a novel technology for cancer imaging and therapy using enzyme-mediated entrapment of radioiodinated compounds within tumors. The research focuses on a water-soluble prodrug, closely related to the discussed compound, which is hydrolyzed in vivo by an enzyme overexpressed by tumor cells. This approach aims to achieve high tumor-to-normal-tissue ratios for imaging and therapy, showcasing the compound's potential in targeted cancer treatment (Wang et al., 2007).

properties

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421368
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone

CAS RN

220904-83-6, 1233748-60-1
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-5074, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-5074, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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